Cas no 199682-03-6 (Magnesium, bromo[2-(2-propenyloxy)phenyl]-)
![Magnesium, bromo[2-(2-propenyloxy)phenyl]- structure](https://ja.kuujia.com/scimg/cas/199682-03-6x500.png)
Magnesium, bromo[2-(2-propenyloxy)phenyl]- 化学的及び物理的性質
名前と識別子
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- Magnesium, bromo[2-(2-propenyloxy)phenyl]-
- 2-Allyloxyphenylmagnesium Bromide, 0.50 M in 2-MeTHF
- SCHEMBL5879025
- 2-Allyloxyphenylmagnesium Bromide, 0.50 M in THF
- 199682-03-6
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- MDL: MFCD12964521
- インチ: InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2-6H,1,8H2;1H;/q;;+1/p-1
- InChIKey: KAAXCXOXEUJWSF-UHFFFAOYSA-M
- ほほえんだ: C=CCOC1=CC=CC=[C]1.[Br-].[Mg+]
計算された属性
- せいみつぶんしりょう: 235.96872Da
- どういたいしつりょう: 235.96872Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
Magnesium, bromo[2-(2-propenyloxy)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430760-500 ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in THF |
199682-03-6 | 500 ml |
€1348.80 | 2023-09-04 | ||
abcr | AB431644-50 ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
199682-03-6 | 50 ml |
€1079.10 | 2024-04-18 | ||
abcr | AB430760-50 ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in THF; . |
199682-03-6 | 50 ml |
€1079.10 | 2024-04-18 | ||
abcr | AB430760-50ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in THF; . |
199682-03-6 | 50ml |
€1079.10 | 2025-02-20 | ||
abcr | AB430760-100ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in THF; . |
199682-03-6 | 100ml |
€1689.00 | 2025-02-20 | ||
abcr | AB431644-50ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
199682-03-6 | 50ml |
€1079.10 | 2025-02-13 | ||
abcr | AB431644-100ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
199682-03-6 | 100ml |
€1689.00 | 2025-02-13 | ||
abcr | AB431644-100 ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
199682-03-6 | 100 ml |
€1689.00 | 2024-04-18 | ||
abcr | AB430760-100 ml |
2-Allyloxyphenylmagnesium bromide, 0.5M in THF; . |
199682-03-6 | 100 ml |
€1689.00 | 2024-04-18 |
Magnesium, bromo[2-(2-propenyloxy)phenyl]- 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Magnesium, bromo[2-(2-propenyloxy)phenyl]-に関する追加情報
Magnesium, bromo[2-(2-propenyloxy)phenyl]-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Magnesium, bromo[2-(2-propenyloxy)phenyl]-, a compound with the CAS number 199682-03-6, represents a significant advancement in the realm of specialized organic chemistry and pharmaceutical applications. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential in various biochemical interactions and drug development processes. The presence of a bromo substituent and an allyloxy group on a phenyl ring endows this molecule with distinct chemical properties that make it a valuable candidate for further research and development.
The molecular formula of Magnesium, bromo[2-(2-propenyloxy)phenyl]- highlights its complex composition, which includes carbon, hydrogen, bromine, and magnesium elements. The bromo atom, in particular, serves as a reactive site that can participate in various chemical transformations, making the compound highly versatile for synthetic chemistry. This reactivity is further enhanced by the allyloxy group, which introduces a double bond capable of undergoing addition reactions or participating in cross-coupling processes. Such features are crucial for designing molecules with specific biological activities.
In recent years, the pharmaceutical industry has seen a surge in the use of specialized organic compounds like Magnesium, bromo[2-(2-propenyloxy)phenyl]- for developing novel therapeutic agents. The compound's structure allows for modifications that can fine-tune its pharmacological properties, making it an attractive scaffold for drug discovery. Researchers have been exploring its potential in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, which are essential for treating chronic conditions such as arthritis and neurodegenerative disorders.
The role of magnesium in biological systems is well-documented, and its inclusion in this compound could contribute to its stability and bioavailability. Magnesium ions are known to play a critical role in numerous enzymatic reactions and metabolic pathways. By incorporating magnesium into the molecular structure, researchers aim to enhance the compound's interaction with biological targets while ensuring it remains stable under various conditions. This dual benefit makes Magnesium, bromo[2-(2-propenyloxy)phenyl]- a promising candidate for further investigation.
Advances in synthetic methodologies have enabled scientists to explore new ways of functionalizing this compound. The bromo group provides a convenient handle for introducing other functional moieties through nucleophilic substitution reactions. Similarly, the allyloxy group can be transformed into other oxygen-containing functionalities via oxidation or reduction reactions. These synthetic pathways open up numerous possibilities for creating libraries of derivatives with tailored properties. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
The application of computational chemistry has also played a pivotal role in understanding the behavior of Magnesium, bromo[2-(2-propenyloxy)phenyl]- both in vitro and in silico. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for designing experiments that maximize the chances of success in drug discovery efforts. Additionally, computational methods help in optimizing synthetic routes by predicting reaction outcomes before they are experimentally tested.
Recent studies have highlighted the importance of Magnesium, bromo[2-(2-propenyloxy)phenyl]- in developing novel agrochemicals as well. The unique combination of functional groups makes it a suitable candidate for creating compounds that can interact with plant growth regulators or pests effectively. By modifying its structure, researchers aim to develop environmentally friendly agrochemicals that minimize harm to non-target organisms while maintaining efficacy against pests and diseases.
The industrial significance of this compound cannot be overstated. Its versatility as a building block for more complex molecules has made it a favorite among chemists working on drug discovery and material science applications. The ability to fine-tune its properties through structural modifications allows for the creation of tailored solutions to meet specific needs across different industries.
As research continues to uncover new applications for Magnesium, bromo[2-(2-propenyloxy)phenyl]-, its importance is likely to grow even further. The ongoing development of innovative synthetic methods and computational tools will continue to drive advancements in this field. Scientists are optimistic about the future prospects of this compound and its derivatives, particularly in areas such as medicinal chemistry and sustainable agriculture.
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